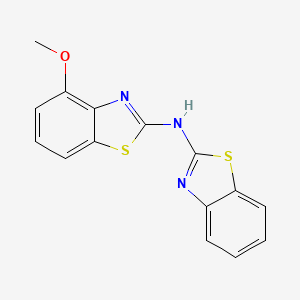![molecular formula C14H11IO3 B2542039 4-[(4-Iodophenoxy)methyl]benzoic acid CAS No. 438531-38-5](/img/structure/B2542039.png)
4-[(4-Iodophenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzoic acid derivatives typically involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction. These processes are used to create intermediates for liquid crystal materials, as described in the synthesis of a series of liquid crystal intermediates from 4-phenylphenol . Although the exact synthesis of 4-[(4-Iodophenoxy)methyl]benzoic acid is not detailed, similar methods could potentially be applied, with iodination being a key step to introduce the iodine atom onto the phenyl ring.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, and MS . These methods provide information about the functional groups present and the overall molecular geometry. For example, the synthesis and structure of a related compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, were characterized using IR, UV, and X-ray diffraction, revealing intermolecular hydrogen bonding and the dihedral angle between the benzene and thiophene rings . Similar techniques could elucidate the structure of 4-[(4-Iodophenoxy)methyl]benzoic acid.
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives can be complex, with the presence of substituents like iodine affecting reactivity. For instance, azo-benzoic acids undergo acid-base dissociation and azo-hydrazone tautomerism, with the equilibria dependent on solvent and pH . The iodine substituent in 4-[(4-Iodophenoxy)methyl]benzoic acid could influence its reactivity in halogenation reactions or in coupling reactions where the iodine acts as a leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of an iodine atom and an alkoxy group in 4-[(4-Iodophenoxy)methyl]benzoic acid would affect these properties. For example, the stability of a related compound was analyzed using TG/DTG analysis, showing stability below 298°C in nitrogen . Quantum chemical calculations can also provide insights into the electronic properties, such as the Mulliken charge population and frontier molecular orbital energies, which are relevant for understanding the compound's reactivity .
Wissenschaftliche Forschungsanwendungen
Ferroelectric and Antiferroelectric Liquid Crystals
A significant application area for structurally related compounds is in the development of ferroelectric and antiferroelectric liquid crystals. These materials have pivotal roles in advanced display technologies and optical devices. For instance, compounds synthesized from 4-phenylphenol, through steps including methylation and acylation, serve as intermediates for many ferroelectric and antiferroelectric liquid crystals. These intermediates are vital for creating liquid crystal displays with high response speeds and improved display properties (Dou Qing, 2000).
Supramolecular Chemistry and Mesophase Behavior
Research into supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds has highlighted the effect of lateral substitution on the stability and extent of supramolecular liquid crystal phases. This research, focusing on the associations between benzoates and substituted benzoic acids, showcases the importance of chemical structure in determining the mesophase behavior of liquid crystals, pointing towards applications in creating materials with specific optical and physical properties (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).
Corrosion Inhibition
In the field of corrosion science, benzimidazole derivatives based on 8-hydroxyquinoline, including compounds similar in functional groups to 4-[(4-Iodophenoxy)methyl]benzoic acid, have been evaluated for their efficacy as corrosion inhibitors. These compounds exhibit significant potential in protecting metals against corrosion, highlighting an application in industrial maintenance and preservation (M. Rbaa et al., 2020).
Eigenschaften
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRXQLMREUPNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

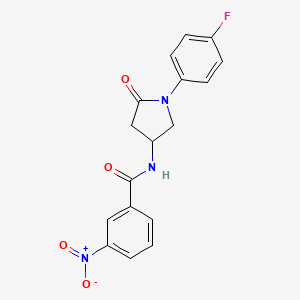
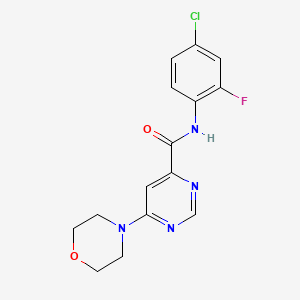
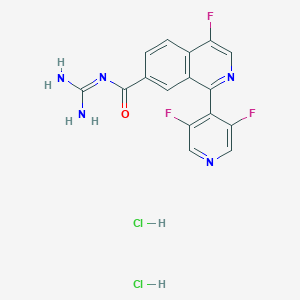
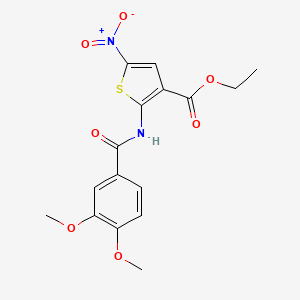
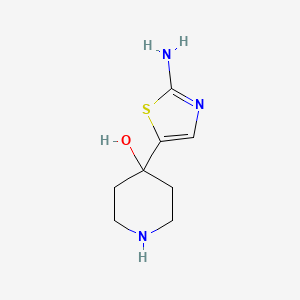
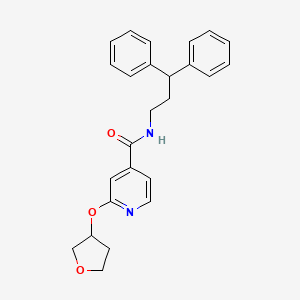

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)
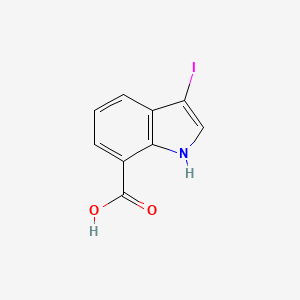
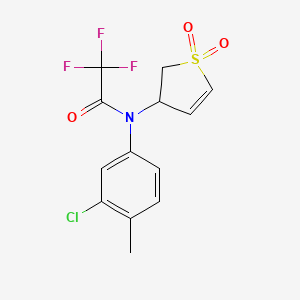

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
